Fosinopril-d5 Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

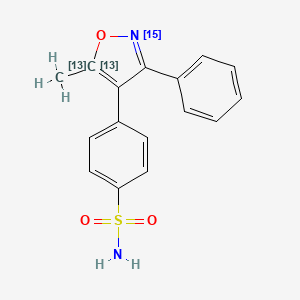

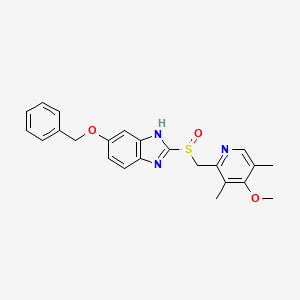

Fosinopril-d5 Sodium Salt is the sodium salt of fosinopril, the ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, fosinoprilat . It contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme .

Molecular Structure Analysis

The molecular formula of Fosinopril-d5 Sodium Salt is C30H40D5NNaO7P, and its molecular weight is 590.68 .Chemical Reactions Analysis

Fosinopril sodium is hydrolyzed by esterases to the pharmacologically active form, fosinoprilat, a specific competitive inhibitor of angiotensin-converting enzyme (ACE) . ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II .科学的研究の応用

Pharmaceutical Applications

Fosinopril-d5 Sodium Salt is a prodrug . After being hydrolysed, it becomes an active drug fosinoprilat . It’s used in the treatment of hypertension and heart failure.

Proteomics Research

Fosinopril-d5 Sodium Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand how it interacts with various proteins in the body.

Chromatographic Analysis

Fosinopril-d5 Sodium Salt and its degradation product, fosinoprilat, can be separated and analyzed using chromatographic techniques . This is important for quality control in pharmaceutical manufacturing.

Degradation Analysis

The degradation product of Fosinopril-d5 Sodium Salt, fosinoprilat, can be analyzed . This is crucial in understanding the stability of the drug and its shelf life.

Experimental Design in Pharmaceutical Research

Fosinopril-d5 Sodium Salt is used in experimental design to define the optimum chromatographic conditions for the separation of fosinopril sodium and its degradation product, fosinoprilat .

Quantitative Analysis

Fosinopril-d5 Sodium Salt can be quantitatively analyzed. Recovery values for fosinopril sodium were between 101.6% and 102.9% and content of degradation product fosinoprilat was lower than 5% . This is important for ensuring the correct dosage in pharmaceutical applications.

Safety And Hazards

Fosinopril sodium is generally well tolerated. The most common side effects are an increase in potassium levels . It can cause adverse effects such as dizziness, vertigo, or hypotension which may interfere with driving or use of machines . ACE inhibitors, including fosinopril, can be harmful to the fetus and should not be taken by pregnant women .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fosinopril-d5 Sodium Salt involves the modification of Fosinopril, an angiotensin converting enzyme (ACE) inhibitor, by replacing five hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the selective incorporation of deuterium atoms into the molecule.", "Starting Materials": [ "Fosinopril", "Deuterium oxide", "Sodium hydroxide", "Sodium chloride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Fosinopril is dissolved in deuterium oxide and heated under reflux to exchange the hydrogen atoms with deuterium atoms.", "Step 2: The reaction mixture is cooled and neutralized with sodium hydroxide.", "Step 3: Sodium chloride is added to the mixture and the resulting solid is filtered and washed with water.", "Step 4: The solid is dissolved in hydrochloric acid and the resulting solution is neutralized with sodium bicarbonate.", "Step 5: The mixture is extracted with ethyl acetate and the organic layer is separated and washed with water.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield Fosinopril-d5.", "Step 7: Fosinopril-d5 is dissolved in methanol and the resulting solution is treated with sodium hydroxide to form Fosinopril-d5 Sodium Salt.", "Step 8: The mixture is concentrated under reduced pressure and the solid is filtered and washed with water to yield Fosinopril-d5 Sodium Salt." ] } | |

CAS番号 |

1217513-43-3 |

製品名 |

Fosinopril-d5 Sodium Salt |

分子式 |

C30H45NNaO7P |

分子量 |

590.684 |

IUPAC名 |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |

InChIキー |

TVTJZMHAIQQZTL-JAFRFSFDSA-M |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

同義語 |

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; _x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)